molecular formula C₄₀H₅₁N₇O₆S₂ B1160582 13-Oxo-Cobicistat

13-Oxo-Cobicistat

Cat. No.: B1160582
M. Wt: 790.01
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

However, Cobicistat (GS-9350), a well-characterized pharmacokinetic enhancer, is extensively documented. Cobicistat is a structural analog of ritonavir but lacks intrinsic antiviral activity. It inhibits cytochrome P450 3A (CYP3A) enzymes, thereby boosting the plasma concentrations of co-administered antiretroviral drugs like HIV protease inhibitors . Its chemical structure includes a thiazole core, morpholine, and isopropyl groups, with the molecular formula C₄₀H₅₃N₇O₅S₂ and a molecular weight of 776.03 g/mol .

Properties

Molecular Formula

C₄₀H₅₁N₇O₆S₂

Molecular Weight

790.01

Synonyms

Thiazol-5-ylmethyl ((2R,5R)-5-((S)-2-(3-(2-Isopropylthiazole-4-carbonyl)-3-methylureido)-4-morpholinobutanamido)-1,6-diphenylhexan-2-yl)carbamate; 

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Similar Compounds

The evidence lacks direct comparisons between 13-Oxo-Cobicistat and other compounds. However, Cobicistat can be contrasted with structurally or functionally related molecules:

Cobicistat vs. 3-Oxo-4-aza-5-alpha-androstane-17-beta-carboxylic Acid (HA-6065)

Parameter Cobicistat 3-Oxo-4-aza-5-alpha-androstane-17-beta-carboxylic Acid
Primary Use HIV treatment (CYP3A inhibition) Scientific research (steroid derivative)
Molecular Formula C₄₀H₅₃N₇O₅S₂ C₂₀H₃₀N₂O₃
Hazard Profile Low risk (no significant hazards) Limited data; requires standard lab precautions
Key Functional Groups Thiazole, morpholine, carbamate Azasteroid, ketone, carboxylic acid
Source Gilead Sciences (pharmaceutical) Combi-Blocks, Inc. (research chemical)

Reference:

Cobicistat vs. 13-Oxo-9,11-tridecadienoic Acid

Parameter Cobicistat 13-Oxo-9,11-tridecadienoic Acid
Structure Complex heterocyclic Linear fatty acid derivative with conjugated diene
Molecular Weight 776.03 g/mol 224.30 g/mol
Applications Antiretroviral booster Potential use in lipid metabolism studies
Spectral Data NMR, HRMS (referenced in guidelines) Limited spectral data in evidence

Reference:

Cobicistat vs. MAPK14-Binding Compounds

Cobicistat demonstrates strong binding to MAPK14 (mitogen-activated protein kinase 14), a target implicated in inflammatory pathways. Computational models highlight multi-faceted interactions, including hydrogen bonding and hydrophobic contacts (Fig. 4A in ). Similar compounds (C1, C2, C3) with MAPK14 affinity lack structural details in the evidence but may share pharmacophoric features like hydrogen bond acceptors and aromatic moieties .

Key Research Findings and Data Gaps

  • Cobicistat’s Stability : Requires storage at controlled temperatures (2–8°C) and protection from moisture, per pharmaceutical guidelines .
  • Synthetic Challenges : Isotopic labeling (e.g., ¹³C) for metabolic studies is feasible but requires specialized protocols to avoid steric interference during synthesis .

Data Gaps :

No direct evidence for 13-Oxo-Cobicistat’s structure, synthesis, or bioactivity.

Limited comparative pharmacokinetic data between Cobicistat and azasteroids or fatty acid derivatives.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.